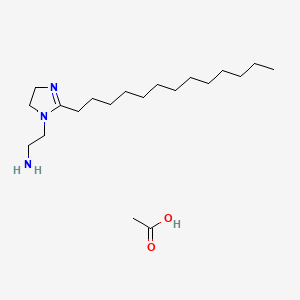
4,5-Dihydro-2-tridecyl-1H-imidazole-1-ethylamine monoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dihydro-2-tridecyl-1H-imidazole-1-ethylamine monoacetate is a chemical compound with the molecular formula C20H41N3O2 and a molecular weight of 355.55844 g/mol It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms at non-adjacent positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-2-tridecyl-1H-imidazole-1-ethylamine monoacetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tridecylamine with glyoxal and ammonium acetate to form the imidazole ring, followed by alkylation with ethylamine . The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dihydro-2-tridecyl-1H-imidazole-1-ethylamine monoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the imidazole ring to more saturated forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce more saturated imidazole derivatives .
Wissenschaftliche Forschungsanwendungen
4,5-Dihydro-2-tridecyl-1H-imidazole-1-ethylamine monoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases due to its unique structural properties.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 4,5-Dihydro-2-tridecyl-1H-imidazole-1-ethylamine monoacetate involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The compound may also participate in signaling pathways, affecting cellular processes such as proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-: This compound has a phenylmethyl group instead of a tridecyl group, leading to different chemical properties and applications.
1H-Imidazole, 2-heptadecyl-4,5-dihydro-: This compound has a heptadecyl group, which affects its solubility and reactivity compared to the tridecyl derivative.
Uniqueness
4,5-Dihydro-2-tridecyl-1H-imidazole-1-ethylamine monoacetate is unique due to its long tridecyl chain, which imparts specific hydrophobic properties and influences its interactions with biological membranes and other hydrophobic environments.
Biologische Aktivität
4,5-Dihydro-2-tridecyl-1H-imidazole-1-ethylamine monoacetate (CAS No. 94023-50-4) is a compound with notable biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. Its molecular formula is C20H41N3O2, with a molecular weight of approximately 355.56 g/mol. This compound belongs to the imidazole class, which is known for its diverse biological properties.
Antimicrobial Properties
Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial activity. This compound has been studied for its potential effectiveness against various bacterial strains and fungi.
Table 1: Antimicrobial Activity of Imidazole Derivatives
In a comparative study, the imidazole derivatives demonstrated varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, with some compounds exhibiting potent antifungal properties similar to established antifungal agents like miconazole.
Anti-inflammatory Activity
Imidazole compounds have also been explored for their anti-inflammatory effects. The structure of 4,5-dihydro-2-tridecyl-1H-imidazole can influence its interaction with biological targets involved in inflammatory pathways.
Case Study: Anti-inflammatory Effects
A study evaluated the anti-inflammatory potential of various imidazole derivatives in vitro using models of inflammation induced by microbial infections. The results indicated that certain derivatives significantly reduced inflammation markers when compared to controls treated with standard anti-inflammatory drugs such as phenylbutazone.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : Some studies suggest that imidazole derivatives may inhibit enzymes involved in the inflammatory response.
- Membrane Disruption : The hydrophobic nature of the tridecyl chain may facilitate the disruption of microbial membranes.
- Receptor Interaction : Potential interactions with specific receptors involved in immune responses have also been proposed.
Eigenschaften
CAS-Nummer |
94023-50-4 |
|---|---|
Molekularformel |
C18H37N3.C2H4O2 C20H41N3O2 |
Molekulargewicht |
355.6 g/mol |
IUPAC-Name |
acetic acid;2-(2-tridecyl-4,5-dihydroimidazol-1-yl)ethanamine |
InChI |
InChI=1S/C18H37N3.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-20-15-17-21(18)16-14-19;1-2(3)4/h2-17,19H2,1H3;1H3,(H,3,4) |
InChI-Schlüssel |
XNRTTZMCDCWNML-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC1=NCCN1CCN.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















